N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
CAS No.: 927639-72-3
Cat. No.: VC21514524
Molecular Formula: C15H19ClN4O
Molecular Weight: 306.79g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927639-72-3 |
|---|---|
| Molecular Formula | C15H19ClN4O |
| Molecular Weight | 306.79g/mol |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C15H19ClN4O/c1-9-5-6-13(16)7-14(9)18-15(21)10(2)8-20-12(4)17-11(3)19-20/h5-7,10H,8H2,1-4H3,(H,18,21) |
| Standard InChI Key | DOKKMNOKBMJPSP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C(=NC(=N2)C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C(=NC(=N2)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is , with a molecular weight of 306.79 g/mol . This compound belongs to the class of amides and is notable for its incorporation of phenyl and triazole rings.
Structural Description
The structure features a chlorinated methylphenyl group attached to an amide functional group. The amide nitrogen is further linked to a methyl-substituted triazole ring via a methylpropanamide backbone. The presence of these functional groups imparts specific chemical reactivity and biological activity to the molecule.
IUPAC Name and Identifiers
The IUPAC name for the compound is N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide. Its standardized identifiers include:
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InChI:
InChI=1S/C15H19ClN4O/c1... -
InChIKey:
DOKKMNOKBMJPSP-UHFFFAOYSA-N
Chemical Properties
Reactivity and Stability
The compound exhibits stability under standard laboratory conditions but should be handled with caution due to the reactive nature of its functional groups, particularly the chlorinated phenyl ring and triazole moiety . These groups may undergo substitution or addition reactions under appropriate conditions.
Synthesis Pathways
General Synthetic Approach
The synthesis of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide typically involves multi-step organic reactions:
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Formation of the Chlorinated Phenyl Precursor: Chlorination of a methyl-substituted phenyl group.
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Triazole Ring Construction: Cyclization reactions involving nitrogen-containing precursors.
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Amide Formation: Coupling reactions between the chlorinated phenyl derivative and triazole moiety using amide bond formation techniques .
Catalysts and Reaction Conditions
The synthesis often utilizes catalysts such as palladium (Pd) or manganese (Mn) complexes to facilitate cyclization or coupling reactions under inert atmospheres like argon . Solvents such as acetonitrile (MeCN) are commonly employed to enhance reaction yields.
Biological Activities
Agricultural Applications
The compound's structural similarity to certain pesticides suggests potential uses in agriculture:
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Insecticidal Properties: Chlorinated aromatic rings are common in insecticides.
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Fungicidal Applications: Triazoles are key components in fungicides due to their ability to inhibit fungal cytochrome P450 enzymes .
Comparative Analysis with Related Compounds
To understand the unique properties of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide, it is useful to compare it with structurally similar compounds:
This table highlights the structural variations that influence solubility, reactivity, and biological activity.
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